molecular formula C26H20ClFN2O4 B2482849 N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-78-8

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2482849
CAS No.: 895653-78-8
M. Wt: 478.9
InChI Key: VPJZCYQYUCYRSS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 3-chloroaniline and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for improved reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoline core makes it a candidate for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its potential interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[6-methoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
  • N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-chlorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Uniqueness

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the specific combination of substituents on the quinoline core, which can significantly influence its biological activity and chemical properties. The presence of both ethoxy and fluorobenzoyl groups may enhance its lipophilicity and ability to cross biological membranes, making it a more effective candidate for drug development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-11-23-21(13-20)26(33)22(25(32)16-6-8-18(28)9-7-16)14-30(23)15-24(31)29-19-5-3-4-17(27)12-19/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJZCYQYUCYRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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